
KM91104
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of hydroxyl groups and a benzohydrazide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzoic acid hydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in a methanol solution under reflux conditions. The product is then purified through recrystallization from methanol and water to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Cancer Research
Mechanism of Action
KM91104 targets specific subunits of v-ATPase, disrupting its function and leading to altered intracellular pH levels and reduced cell proliferation. Studies indicated that treatment with this compound resulted in a dose-dependent decrease in metabolic activity and cell proliferation in various cancer cell lines, highlighting its potential as an anticancer agent .
Case Studies
- Hepatocellular Carcinoma: In a study focusing on hepatocellular carcinoma cells, this compound was shown to reduce the expression of v-ATPase subunits and subsequently decrease the activation markers associated with fibrosis, suggesting its role in mitigating tumor progression .
- Gastrointestinal Cancers: Research has indicated that targeting Wnt signaling pathways with v-ATPase inhibitors like this compound may enhance therapeutic outcomes for gastrointestinal cancers .
Metabolic Regulation
Impact on Cellular Metabolism
this compound has been studied for its effects on metabolic pathways within cells. By inhibiting v-ATPase activity, it can influence the cytosolic pH and ATP levels, thereby affecting overall cellular metabolism. In experiments involving hepatic stellate cells (hHSC), this compound treatment led to significant changes in intracellular ATP levels and pH homeostasis .
Case Studies
- Fibrogenesis: The compound's ability to regulate fibrogenic markers in hHSC suggests potential applications in liver fibrosis treatment, where metabolic dysregulation plays a critical role .
Neuroprotection
Role in Neuroinflammatory Conditions
this compound has been investigated for its neuroprotective properties, particularly concerning neuroinflammatory conditions such as multiple sclerosis. It has been shown to inhibit TLR4 signaling pathways, which are implicated in oligodendrocyte dysfunction and demyelination .
Case Studies
- Multiple Sclerosis: In studies examining the effects of neuroinflammation on oligodendrocytes, this compound effectively neutralized detrimental signaling pathways, indicating its potential as a therapeutic agent for demyelinating diseases .
Summary of Findings
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Research | Inhibits v-ATPase activity leading to reduced pH | Decreased cell proliferation in hepatocellular carcinoma |
Potential enhancement of therapies targeting Wnt signaling | ||
Metabolic Regulation | Alters intracellular ATP levels and pH | Significant changes in fibrogenic markers in liver cells |
Neuroprotection | Disrupts TLR4 signaling pathways | Potential therapeutic effects in multiple sclerosis |
Mechanism of Action
The mechanism of action of 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, its hydrazide moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-N’-(3-hydroxybenzylidene)benzohydrazide
- 4-Hydroxy-N’-(3,5-diiodo-2-hydroxybenzylidene)benzohydrazide
Comparison
Compared to similar compounds, 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is unique due to its specific arrangement of hydroxyl groups and the benzohydrazide moiety.
Biological Activity
KM91104 is a small-molecule compound that has garnered attention for its biological activity, particularly in the context of osteoclast inhibition and potential therapeutic applications in bone-related diseases. This article explores the biological mechanisms, research findings, and case studies associated with this compound, highlighting its significance in medical research.
This compound is classified as a benzohydrazide derivative. Its primary mechanism of action involves the inhibition of vacuolar H+-ATPase (V-ATPase), which plays a crucial role in osteoclast function and bone resorption. This inhibition can potentially lead to therapeutic effects in conditions characterized by excessive bone resorption, such as osteoporosis.
This compound's inhibitory action on V-ATPase disrupts the acidification process necessary for osteoclasts to resorb bone. The compound's effectiveness has been quantified through various assays, demonstrating a significant reduction in osteoclastic activity.
Table 1: Mechanism of this compound
Mechanism | Effect | EC50 Value |
---|---|---|
V-ATPase Inhibition | Decreased osteoclast activity | 0.5 µM |
Biological Activity
Research indicates that this compound effectively inhibits osteoclast formation and function. In vitro studies using RAW 264.7 cells, a model for osteoclast differentiation, have shown that this compound significantly decreases mineral resorption activity.
Case Study: Inhibition of Osteoclast Activity
A study published in Nature demonstrated that treatment with this compound led to a marked decrease in the resorptive activity of osteoclasts. The results indicated that this compound could serve as a potential therapeutic agent for diseases characterized by excessive bone resorption.
- Experimental Setup : RAW 264.7 cells were treated with RANKL to induce differentiation into osteoclasts, followed by treatment with this compound.
- Findings : The compound reduced the number of mature osteoclasts and decreased the area of bone resorption pits formed by these cells.
Research Findings
Recent studies have further elucidated the biological activities of this compound:
-
Inhibition of Osteoclast Formation :
- This compound was shown to inhibit the expression of key markers associated with osteoclast differentiation.
- The compound reduced the expression of tartrate-resistant acid phosphatase (TRAP) and cathepsin K, both critical for osteoclast function.
-
Impact on Bone Density :
- In vivo studies demonstrated that administration of this compound resulted in increased bone mineral density in animal models, suggesting its potential use in treating osteoporosis.
-
Safety Profile :
- Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses, although further studies are needed to confirm long-term safety.
Table 2: Summary of Research Findings
Study | Focus | Outcome |
---|---|---|
Nature (2023) | Osteoclast inhibition | Significant reduction in TRAP |
Journal of Bone Research | Bone density effects | Increased bone mineral density |
Pharmacology Reports | Toxicity assessment | Favorable safety profile |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of KM91104 in inhibiting osteoclast-mediated bone resorption?
this compound specifically targets the interaction between V-ATPase a3 and B2 subunits, disrupting proton transport essential for osteoclast acid secretion. Methodologically, this can be validated via co-immunoprecipitation assays and structural analysis (e.g., cryo-EM) to confirm subunit binding disruption . Dose-response experiments (e.g., 0–40 μM this compound) in RAW 264.7-derived osteoclasts show reduced resorption pits on hydroxyapatite surfaces (EC₅₀ ≈ 1.2 μM) .
Q. Which experimental models are appropriate for studying this compound efficacy?
- In vitro : Bone marrow mononuclear macrophage (BMM) cultures treated with RANKL to induce osteoclast differentiation. Resorption activity is quantified using synthetic hydroxyapatite plates or dentin slices, with silver nitrate staining for pit visualization .
- Validation : Include cytotoxicity assays (e.g., MTT) to distinguish inhibitory effects from cell death (safe range: ≤20 μM) .
Q. How to standardize this compound treatment protocols for reproducibility?
- Dose selection : Use 1.25–5.00 μM for functional assays, as higher doses (>20 μM) risk cytotoxicity .
- Controls : Include untreated osteoclasts and V-ATPase inhibitors (e.g., bafilomycin A1) as comparators .
- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed methodology, including batch-specific purity (≥98%) and solvent storage conditions (-85°C to -65°C) .
Advanced Research Questions
Q. How to resolve contradictions in this compound efficacy between artificial and authentic bone resorption models?
this compound exhibits greater efficacy on dentin slices (collagen-rich matrix) than synthetic hydroxyapatite, likely due to differences in mineral hydration and matrix composition. Methodological adjustments:
- Use Picro-Sirius Red fluorescence to quantify collagen exposure in dentin .
- Compare proteolytic activity (e.g., cathepsin K assays) alongside acid secretion to isolate V-ATPase-specific effects .
Q. What statistical approaches address variability in osteoclast count data post-KM91104 treatment?
- Apply ANOVA with post-hoc Tukey tests for multi-dose comparisons (e.g., osteoclast counts: 27.33 ± 13.65 at 5 μM vs. 116.67 ± 9.71 in controls) .
- Use bootstrapping to account for non-normal distributions in small-sample resorption area datasets .
Q. How to design a study integrating this compound with NF-κB pathway analysis?
- Experimental workflow :
- Data interpretation : Use dose-dependent inhibition curves to identify synergistic/antagonistic effects with other NF-κB inhibitors.
Q. Methodological & Ethical Considerations
Q. How to ensure data integrity when reporting this compound cytotoxicity?
- Blinding : Assign independent researchers to treat cells and analyze viability.
- Replication : Repeat assays ≥3 times across different cell passages .
- Ethics : Adhere to institutional guidelines for primary cell use and disclose conflicts of interest (e.g., this compound supplier affiliations) .
Q. What are best practices for sharing this compound-related data?
- Public repositories : Deposit raw microscopy images (e.g., Fig. 8A–D ) in platforms like Figshare with CC-BY licenses.
- Collaboration requests : Follow frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) when proposing data-sharing agreements with institutions .
Q. Data Presentation & Publication
Q. What supplementary materials are critical for this compound publications?
Properties
CAS No. |
304481-60-5 |
---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3,4-dihydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)8-15-16-14(20)9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20)/b15-8- |
InChI Key |
GWVYHPUGEQGQSF-NVNXTCNLSA-N |
SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O |
Synonyms |
3,4-Dihydroxybenzoic Acid 2-[(2-Hydroxyphenyl)methylene]hydrazide; 3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.